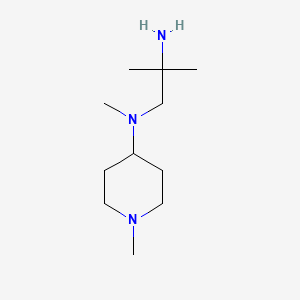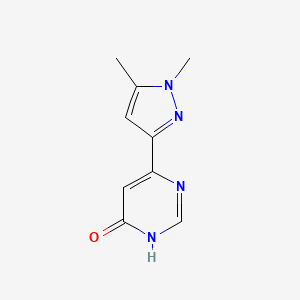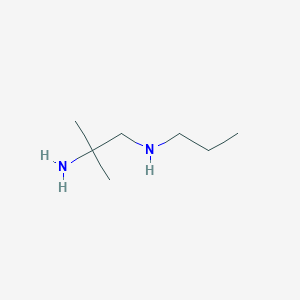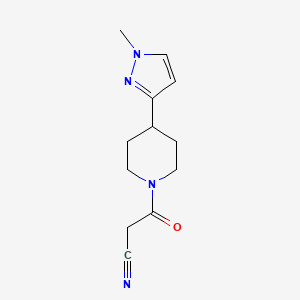
N1,2-Dimethyl-N1-(1-methylpiperidin-4-yl)propane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,2-Dimethyl-N1-(1-methylpiperidin-4-yl)propane-1,2-diamine is an organic compound that belongs to the class of diamines It features a piperidine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,2-Dimethyl-N1-(1-methylpiperidin-4-yl)propane-1,2-diamine typically involves the reaction of 1-methylpiperidine with appropriate alkylating agents. One common method includes the reaction of 1-methylpiperidine with 1,2-dibromoethane in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired diamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1,2-Dimethyl-N1-(1-methylpiperidin-4-yl)propane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted diamines with various functional groups.
Scientific Research Applications
N1,2-Dimethyl-N1-(1-methylpiperidin-4-yl)propane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,2-Dimethyl-N1-(1-methylpiperidin-4-yl)propane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperidine ring plays a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N’-(pyridin-2-yl)ethane-1,2-diamine
- N-Methyl-1-(1-methylpiperidin-2-yl)methanamine
Uniqueness
N1,2-Dimethyl-N1-(1-methylpiperidin-4-yl)propane-1,2-diamine is unique due to its specific structural features, including the presence of both a piperidine ring and a diamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H25N3 |
|---|---|
Molecular Weight |
199.34 g/mol |
IUPAC Name |
1-N,2-dimethyl-1-N-(1-methylpiperidin-4-yl)propane-1,2-diamine |
InChI |
InChI=1S/C11H25N3/c1-11(2,12)9-14(4)10-5-7-13(3)8-6-10/h10H,5-9,12H2,1-4H3 |
InChI Key |
VTFLJVYCBCMNAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)C1CCN(CC1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















